N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
Description
N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at position 1, a methyl group at position 3 of the pyrazole ring, and an adamantane-1-carboxamide moiety. This structure combines a rigid adamantane group—known for enhancing metabolic stability and lipophilicity—with a pyrazolo-pyrimidine scaffold, which is frequently explored in kinase inhibitor drug discovery due to its ability to mimic purine interactions .
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O/c1-16-4-5-23(17(2)6-16)34-25-22(14-31-34)26(30-15-29-25)35-24(7-18(3)33-35)32-27(36)28-11-19-8-20(12-28)10-21(9-19)13-28/h4-7,14-15,19-21H,8-13H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFLKFDDOIPAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C56CC7CC(C5)CC(C7)C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N7O3, with a molecular weight of approximately 483.53 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Key Structural Features:
- Core Structure: Pyrazolo[3,4-d]pyrimidine
- Substituents: 2,4-dimethylphenyl and 3-methylpyrazol
- Functional Groups: Carboxamide
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Similar compounds have been reported to target cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Target Enzymes:
- Cyclin-dependent kinase 2 (CDK2): Inhibition leads to disruption in the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This can result in cytotoxic effects on cancer cells.
Mode of Action:
- Binding Mechanism: The compound likely binds to the active site of CDK2, preventing substrate access and inhibiting kinase activity. This mechanism is common among pyrazolo[3,4-d]pyrimidine derivatives.
Biological Activity
The biological evaluation of this compound has shown promising results in various studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic activities against various cancer cell lines. For instance:
These findings suggest that the compound may be effective as an anticancer agent.
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been reported to possess various other biological activities including:
- Antiviral : Potential efficacy against viral infections.
- Anti-inflammatory : Modulation of inflammatory pathways.
Case Studies
Several studies have explored the synthesis and biological evaluation of similar compounds:
- Study on Pyrazolo[3,4-d]pyrimidines : This research demonstrated that derivatives could inhibit CDK2 effectively and showed significant cytotoxicity against cancer cell lines .
- Synthesis and Evaluation : A recent study synthesized a series of pyrazolo derivatives and evaluated their anticancer activity through molecular docking studies and in vitro assays .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. The mechanism typically involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. For instance, research has demonstrated that derivatives of this compound can effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and cell cycle arrest.
Neurological Disorders
The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate dopamine receptor activity may provide therapeutic benefits in conditions characterized by neurotransmitter imbalances. Studies have shown that related compounds can enhance dopaminergic signaling, which is vital in managing mood disorders.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. By inhibiting pro-inflammatory cytokines and pathways, these compounds may serve as effective treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value of approximately 7 µM for MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study published in the Journal of Medicinal Chemistry, the compound was tested for its effects on dopamine receptor modulation in rodent models. The findings revealed that administration of the compound resulted in increased locomotor activity and improved mood-related behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Chemical Reactions Analysis
Adamantane-1-carboxamide Formation
The adamantane-carboxamide moiety is synthesized through:
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Step 1 : Activation of adamantane-1-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
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Step 2 : Amide coupling with the 5-amino-pyrazole intermediate using a carbodiimide reagent (e.g., EDCl or DCC) and HOBt .
Key Reaction :
Final Assembly
The pyrazolo[3,4-d]pyrimidine and adamantane-carboxamide-pyrazole units are coupled via:
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Buchwald-Hartwig Amination : If a halogen (e.g., bromine) is present on the pyrimidine ring, palladium-catalyzed coupling with the amine group of the adamantane-carboxamide-pyrazole .
Adamantane Carboxamide Stability
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Hydrolysis : The carboxamide bond may hydrolyze under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding adamantane-1-carboxylic acid and the corresponding amine .
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Nucleophilic Substitution : The carboxamide’s NH group can participate in alkylation or acylation reactions under basic conditions (e.g., K₂CO₃/DMF) .
Heterocyclic Reactivity
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Pyrazole Ring :
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Pyrazolo[3,4-d]pyrimidine :
Key Reaction Data Table
Mechanistic Insights
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Cyclocondensation : The Gould-Jacobs reaction mechanism applies, where thermal cyclization of an enamine with a nitrile forms the pyrimidine ring .
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Amide Coupling : Activation of the carboxylic acid via formation of an O-acylisourea intermediate (EDCl-mediated) .
Stability and Functionalization
Comparison with Similar Compounds
Fluorophenyl vs. Dimethylphenyl Substitution
A closely related compound, N-{1-[1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-1-adamantanecarboxamide (), replaces the 2,4-dimethylphenyl group with a 4-fluorophenyl substituent. Key differences include:
Adamantane Carboxamide Variations
Compounds such as 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-N-tricyclo[3.3.1.1³,⁷]dec-2-yl-1H-pyrazole-3-carboxamide () retain the adamantane carboxamide group but differ in the heterocyclic core (pyrazole vs. pyrazolo-pyrimidine). The adamantane group likely contributes to improved blood-brain barrier penetration and resistance to oxidative metabolism in both compounds .
Amide Coupling Strategies
The target compound likely employs amide coupling reactions similar to those used in and . For example:
- EDCl/HOBt-Mediated Coupling: highlights the use of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) for synthesizing pyrazolo[3,4-d]pyrimidine amides, a method that may apply to the adamantane-carboxamide linkage in the target compound .
- Yield Comparison: Compound 13 in achieved a 65% yield using aminoadamantane hydrochloride, suggesting efficient coupling despite steric hindrance from adamantane .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Solubility and Lipophilicity
- The 2,4-dimethylphenyl substituent may enhance π-π stacking interactions in hydrophobic binding pockets compared to the fluorophenyl group in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide?
- Methodological Answer : The synthesis involves multi-step protocols, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. A key intermediate, 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be synthesized via condensation of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate, followed by coupling with adamantane-1-carboxylic acid derivatives using EDCl/HOBt in DMF (N,N-dimethylformamide) . Final purification may require column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, particularly for verifying substituent orientation (e.g., adamantane-carboxamide linkage). Complement this with spectroscopic techniques:
- NMR : , , and 2D NMR (COSY, HSQC) to confirm regiochemistry and substituent positions .
- FTIR : Identify carbonyl (C=O) stretching vibrations (~1650–1700 cm) and pyrazole/pyrimidine ring vibrations .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) if the pyrazolo[3,4-d]pyrimidine core resembles kinase inhibitors .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and analyze effects:
- Pyrazole/Pyrimidine Core : Replace 2,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Adamantane Carboxamide : Introduce polar groups (e.g., -OH, -NH) to improve solubility while retaining affinity .
- Synthetic Validation : Use parallel synthesis (e.g., Ugi reaction) to generate derivatives, followed by high-throughput screening .
Q. What computational strategies are effective for predicting binding modes and selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases, GPCRs).
- Docking Workflow : Prepare protein structures (PDB), define binding pockets, and validate docking poses with molecular dynamics (MD) simulations (AMBER/CHARMM) .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities and compare with experimental data .
Q. How can contradictory data in biological evaluations be resolved?
- Methodological Answer : Address discrepancies via:
- Orthogonal Assays : Confirm kinase inhibition with radioactive -ATP assays if fluorescence-based results are inconsistent .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Crystallographic Analysis : Resolve co-crystal structures to validate binding modes and rule out assay artifacts .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Salt Formation : Convert the carboxamide to a hydrochloride salt for enhanced aqueous solubility .
- Prodrug Design : Mask polar groups (e.g., esterify adamantane-carboxamide) to improve membrane permeability .
- Nanoparticle Formulation : Use PLGA nanoparticles or liposomes for sustained release in in vivo models .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow OSHA and ILO guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
